(11Z,13E)-15-羟基二十碳-11,13-二烯酸

描述

15-hydroxy-11Z,13E-eicosadienoic acid is a metabolite of arachidonic acid via the 15-lipoxygenase pathway . It may be involved in pulmonary anti-inflammatory responses through the inhibition of 5-lipoxygenase . It also suppresses the incorporation of thymidine and biosynthesis of prostaglandin E2 in tumor cell cultures .

Synthesis Analysis

15-hydroxy-11Z,13E-eicosadienoic acid is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO; IC 50 = 35 µM) .Molecular Structure Analysis

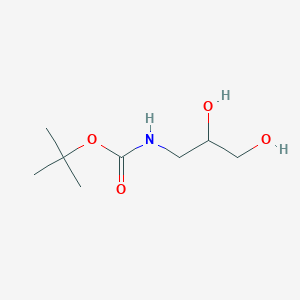

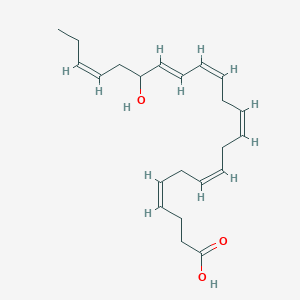

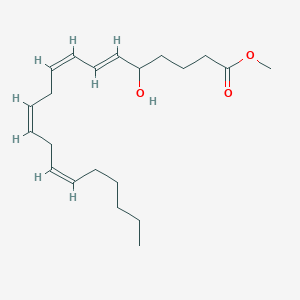

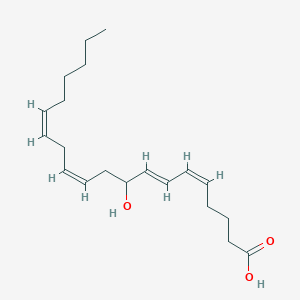

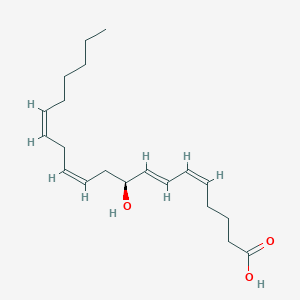

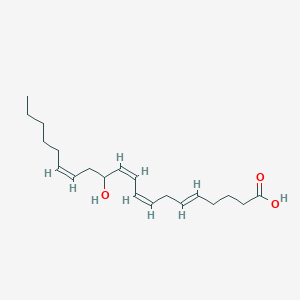

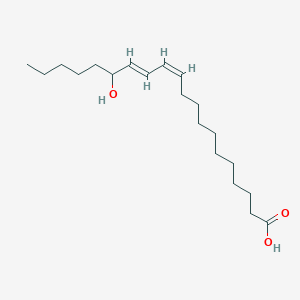

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .Chemical Reactions Analysis

There are no reports in the literature of biological activity associated with 15-hydroxy-11Z,13E-eicosadienoic acid .Physical and Chemical Properties Analysis

The molecular formula of 15-hydroxy-11Z,13E-eicosadienoic acid is C20H36O3 . Its exact mass is 324.266445 . The InChi Key is ZTRWPEHMGCHTIT-QWAPPMFBSA-N .科学研究应用

在过敏性鼻炎中的作用

15-羟基-11Z,13E-二十碳二烯酸 (15-HEDE) 已被发现对过敏性鼻炎 (AR) 具有重要作用,过敏性鼻炎是一种常见的过敏性炎症疾病 . 该化合物是 11Z,14Z-二十碳二烯酸的代谢产物 . 小鼠反复鼻内施用卵白蛋白 (OVA) 会导致过敏性鼻炎症状,如打喷嚏和鼻塞 . 随着 OVA 的施用,鼻腔灌洗液中 15-HEDE 的水平升高 .

对血管的影响

15-HEDE 已被证明会导致血管功能的变化 . 它不会导致小鼠主动脉收缩,但会扩张已被血栓烷受体刺激预收缩的主动脉 . 这种扩张被电压门控 K+ (KV) 通道抑制剂 4-氨基吡啶显着抑制 .

对血管通透性的影响

活体成像显示,施用 1 μg 15-HEDE 会扩张血管,而 Miles 试验表明,这种施用也会导致染料泄漏,表明小鼠耳朵的血管高通透性 . 这表明 15-HEDE 会增加血管通透性,这可能导致鼻塞 .

对鼻塞的影响

15-HEDE 已被发现会加重过敏性鼻炎中的鼻塞<a aria-label="1: " data-citationid="6b5a9061-4a9f-8e40-636e-40647f60f776-28" h="ID=SERP,5015.1" href="https://faseb.onlinelibrary.wiley.com/doi/epdf/10.1096/fj.202101305R" target="_

作用机制

Target of Action

The primary target of 15-hydroxy-11Z,13E-eicosadienoic acid (15-HEDE) is the vascular system, specifically the blood vessels . It interacts with the voltage-gated K+ (KV) channels in the vascular system .

Mode of Action

15-HEDE interacts with its targets by activating KV channels . This activation leads to vasodilation, or the widening of blood vessels . It also increases vascular permeability, which can lead to nasal congestion .

Biochemical Pathways

15-HEDE is formed from eicosadienoic acid in macrophages . It inhibits 5-lipoxygenase (5-LO), an enzyme involved in the metabolism of fatty acids . The inhibition of 5-LO by 15-HEDE could potentially affect the production of leukotrienes, a type of eicosanoid that plays a role in inflammatory responses .

Pharmacokinetics

It has been observed that repeated intranasal administration of ovalbumin (ova) in mice increases the level of 15-hede in nasal lavage fluid, reaching approximately 06 ng/ml after ten OVA treatments . This suggests that 15-HEDE may be absorbed and metabolized in the body following administration .

Result of Action

The activation of KV channels by 15-HEDE leads to vasodilation and increased vascular permeability . This can cause symptoms such as nasal congestion and rhinitis, as observed in mice . Furthermore, 15-HEDE might be a new lipid mediator that exacerbates nasal congestion in allergic rhinitis (AR) .

Action Environment

The action of 15-HEDE can be influenced by environmental factors. For example, the administration of 15-HEDE in mice caused dilation of blood vessels and increased vascular permeability, which were observed using intravital imaging . These effects were more pronounced in the presence of a KV channel inhibitor . This suggests that the efficacy and stability of 15-HEDE can be affected by the presence of other compounds in the environment .

未来方向

生化分析

Biochemical Properties

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is known to inhibit 5-lipoxygenase (5-LO), an enzyme that plays a crucial role in the biosynthesis of leukotrienes, a group of bioactive lipids that mediate cellular responses to inflammation . The compound’s interaction with 5-LO is believed to be a key aspect of its biochemical activity .

Cellular Effects

In cellular processes, 15-hydroxy-11Z,13E-eicosadienoic acid has been found to have a significant impact on vasodilation and vascular permeability . It has been observed to cause dilation in mouse aortae that were pre-contracted by thromboxane receptor stimulation . This suggests that the compound may influence cell function by affecting blood flow and the transport of substances across cell membranes .

Molecular Mechanism

At the molecular level, 15-hydroxy-11Z,13E-eicosadienoic acid exerts its effects through its interactions with various biomolecules. One key interaction is with the voltage-gated K+ (KV) channel . The compound has been found to induce vascular relaxation, an effect that was significantly inhibited by the KV channel inhibitor 4-aminopyridine . This suggests that the compound may exert its effects by activating KV channels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been observed to change over time. For instance, repeated intranasal administration of the compound in mice led to an increase in its level in nasal lavage fluid, reaching approximately 0.6 ng/ml after ten treatments . This suggests that the compound may have long-term effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of 15-hydroxy-11Z,13E-eicosadienoic acid have been found to vary with different dosages. For example, administration of 1 μg of the compound was observed to dilate blood vessels in mouse ears, while administration of 3 μg narrowed nasal passages and thickened nasal mucosa in mice . This indicates that the compound may have different effects at different doses .

Metabolic Pathways

15-hydroxy-11Z,13E-eicosadienoic acid is involved in the lipoxygenase metabolic pathway . It is formed from eicosadienoic acid in macrophages and is known to inhibit 5-lipoxygenase . This suggests that the compound may interact with enzymes and cofactors involved in this pathway .

Transport and Distribution

Given its effects on vascular permeability and dilation, it is likely that the compound interacts with transporters or binding proteins that influence its localization or accumulation .

属性

IUPAC Name |

(11Z,13E)-15-hydroxyicosa-11,13-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H36O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h9,11,14,17,19,21H,2-8,10,12-13,15-16,18H2,1H3,(H,22,23)/b11-9-,17-14+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTRWPEHMGCHTIT-QWAPPMFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC=CCCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC(/C=C/C=C\CCCCCCCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20274307 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77159-57-0 | |

| Record name | (11Z,13E)-15-Hydroxy-11,13-icosadienoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20274307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。